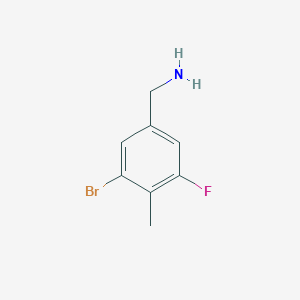
(3-Bromo-5-fluoro-4-methylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-fluoro-4-methylphenyl)methanamine is an organic compound with the molecular formula C8H9BrFN It belongs to the class of aromatic amines, characterized by the presence of an amine group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination and Fluorination: The synthesis of (3-Bromo-5-fluoro-4-methylphenyl)methanamine typically begins with the bromination and fluorination of toluene derivatives. The starting material, 4-methyltoluene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Fluorination: The fluorine atom is introduced at the 5-position through electrophilic fluorination using reagents like Selectfluor.
Amination: The final step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction where the brominated and fluorinated intermediate reacts with ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully chosen to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: (3-Bromo-5-fluoro-4-methylphenyl)methanamine can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro compounds or reduced to form amines with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted aromatic amines.
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (3-Bromo-5-fluoro-4-methylphenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of halogenated aromatic amines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (3-Bromo-5-fluoro-4-methylphenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-4-methylphenyl)methanamine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(3-Fluoro-4-methylphenyl)methanamine: Lacks the bromine atom, which may influence its chemical properties and applications.
(3-Bromo-5-chloro-4-methylphenyl)methanamine:
Uniqueness
(3-Bromo-5-fluoro-4-methylphenyl)methanamine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical behavior and interactions. This dual substitution pattern makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
1427327-19-2 |
|---|---|
Molecular Formula |
C8H9BrFN |
Molecular Weight |
218.07 g/mol |
IUPAC Name |
(3-bromo-5-fluoro-4-methylphenyl)methanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,4,11H2,1H3 |
InChI Key |
LIFPQWKXXHMAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


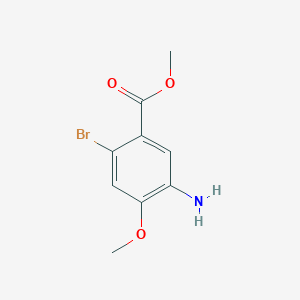
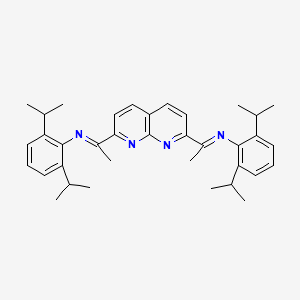
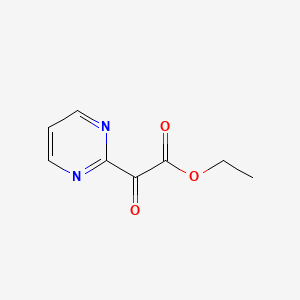
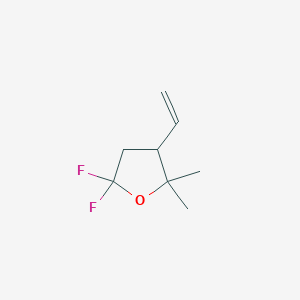
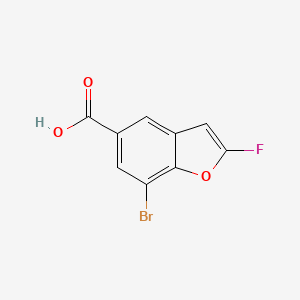
![2,2-Dimethyl-4-(1-methyl-2-propenyl)-, [4S-[4a(R*),6b]]-1,3,7-Trioxaspiro[5.5]undec-10-en-9-one](/img/structure/B12852373.png)
![1-[3,5-Di(trifluoromethyl)phenyl]biguanide](/img/structure/B12852394.png)
![Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta](/img/structure/B12852399.png)
![11-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-hexanoyl-N'-(2-methylsulfonothioyloxyethyl)-7-oxoundecanehydrazide](/img/structure/B12852407.png)
![4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12852416.png)
![Dodecamethylbambus[6]uril](/img/structure/B12852424.png)
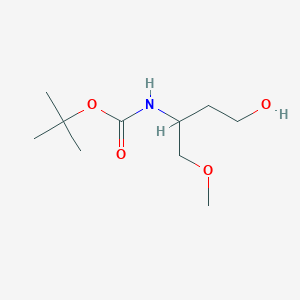
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)

